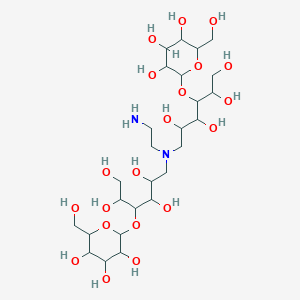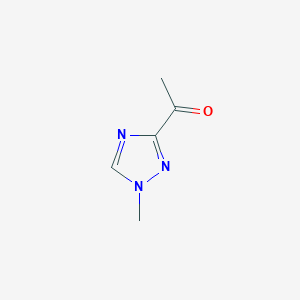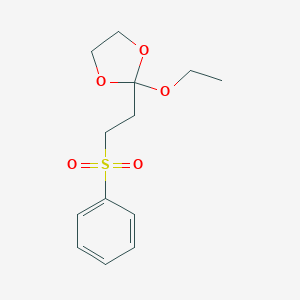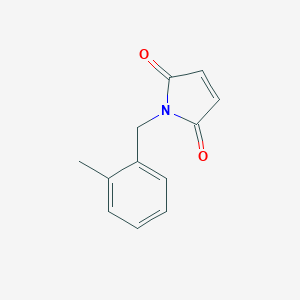![molecular formula C10H11F B115391 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 144427-16-7](/img/structure/B115391.png)
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene, also known as FTCD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTCD is a bicyclic compound that contains a fluorine atom, which makes it an interesting target for drug development.
Mechanism of Action
The mechanism of action of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is required for DNA synthesis. By inhibiting this enzyme, 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the activity of thymidylate synthase, 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has also been shown to induce apoptosis, which is a process of programmed cell death. 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has also been shown to inhibit the activity of several other enzymes that are involved in cell growth and division, including dihydrofolate reductase and DNA polymerase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene in lab experiments is its potential therapeutic applications. 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been shown to be effective in inhibiting the growth of cancer cells in vitro and in animal models of cancer. However, one of the main limitations of using 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene in lab experiments is its low yield and complex synthesis method. This makes it difficult to produce large quantities of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene for use in experiments.
Future Directions
There are several future directions for research on 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene. One area of research is in the development of new synthesis methods that can produce 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene in higher yields and with greater efficiency. Another area of research is in the development of new drug delivery systems that can target 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene to specific cells or tissues in the body. Additionally, more research is needed to fully understand the mechanism of action of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene and its potential therapeutic applications in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is a complex process that requires multiple steps. One of the most common methods for synthesizing 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is through a Diels-Alder reaction between a cyclopentadiene and an acetylene derivative. The reaction is carried out under high pressure and temperature, and the yield of 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is typically low. Other methods for synthesizing 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene include the use of palladium-catalyzed cross-coupling reactions and the use of radical reactions.
Scientific Research Applications
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research for 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene is in the treatment of cancer. 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to be effective in animal models of cancer. Other areas of research for 5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene include the treatment of viral infections, such as HIV and hepatitis C, and the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
144427-16-7 |
|---|---|
Product Name |
5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene |
Molecular Formula |
C10H11F |
Molecular Weight |
150.19 g/mol |
IUPAC Name |
5-fluorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H11F/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-4,6-10H,5H2 |
InChI Key |
XLXRNTJIIFUFMH-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C=CC3F |
Canonical SMILES |
C1C2C=CC1C3C2C=CC3F |
synonyms |
4,7-Methano-1H-indene,1-fluoro-3a,4,7,7a-tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)


acetate](/img/structure/B115330.png)


![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)
